1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine, also known by its chemical structure as 1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)propan-2-amine, is a compound characterized by a phenyl ring substituted with two methoxy groups and an allyloxy group. Its molecular formula is with a molecular weight of approximately 251.32 g/mol. The compound features a propan-2-amine backbone, which classifies it within the broader category of substituted phenylamines.
The chemical reactivity of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine can be attributed to the presence of both the amine and the allyloxy functional groups. Typical reactions may include:
The synthesis of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine may involve several steps:
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine may find applications in:
Interaction studies for this compound would typically focus on its binding affinity and efficacy at various receptors, particularly those associated with neurotransmission. Investigating its interactions with serotonin and dopamine receptors could provide insights into its potential therapeutic effects.
Several compounds share structural similarities with 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3,5-Dimethoxy-4-benzylphenyl)propan-2-amine | Contains a benzyl group instead of an allyloxy group. | |
| 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine | Features an ethoxy substituent instead of allyloxy. | |
| 1-(4-Methoxy-3,5-dimethoxyphenyl)propan-2-amine | Contains an additional methoxy group compared to the original compound. |
The unique aspect of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine lies in its specific combination of functional groups that may influence its biological activity differently compared to other similar compounds. The presence of the allyloxy group could enhance lipophilicity and alter receptor binding profiles compared to compounds with simpler alkoxy or phenolic substitutions.
The synthesis of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine represents a specialized area within phenethylamine chemistry, requiring careful consideration of both the allyloxy substitution pattern and the dimethoxy functionality. The molecular formula C14H21NO3 with a molecular weight of 251.32 grams per mole presents unique synthetic challenges due to the combination of electron-donating methoxy groups and the allyloxy moiety [2].
The primary synthetic approach involves multi-step pathways beginning with appropriately substituted benzaldehyde derivatives. The initial step typically employs the formation of 3,4-dimethoxybenzaldehyde as a precursor, which can be obtained through selective demethylation and subsequent functionalization reactions [3]. The introduction of the allyloxy group at the 4-position requires careful regioselective conditions to avoid competing reactions at the methoxy-substituted positions.
A fundamental synthetic route utilizes the Henry reaction (nitroaldol condensation) to form the corresponding nitroalkene intermediate. This approach involves the condensation of 4-allyloxy-3,5-dimethoxybenzaldehyde with nitroethane under basic conditions, typically employing ammonium acetate as a catalyst [4]. The resulting β-nitrostyrene derivative serves as a key intermediate that can be reduced to the target phenethylamine using various reducing agents.
Recent developments in synthetic methodology have demonstrated the effectiveness of sodium borohydride in combination with cupric chloride for the reduction of β-nitrostyrene precursors [4]. This method provides yields ranging from 62% to 83% under mild conditions, with reaction times typically between 10 to 30 minutes. The copper-catalyzed reduction system offers advantages over traditional lithium aluminum hydride approaches, including improved safety profiles and elimination of the need for anhydrous conditions [4].
Alternative synthetic strategies involve the use of reductive amination protocols starting from the corresponding ketone precursors. The synthesis of 1-(4-allyloxy-3,5-dimethoxyphenyl)propan-2-one can be achieved through Friedel-Crafts acylation reactions, followed by subsequent reduction to the primary amine [5]. This pathway requires careful control of reaction conditions to prevent unwanted side reactions at the allyloxy double bond.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Henry Reaction/Reduction | 4-Allyloxy-3,5-dimethoxybenzaldehyde | Nitroethane, NaBH4/CuCl2 | 62-83% | 10-30 minutes |
| Reductive Amination | 4-Allyloxy-3,5-dimethoxyphenyl ketone | Al/Hg, NH3 | 45-65% | 3-6 hours |
| Grignard Approach | 4-Allyloxy-3,5-dimethoxybenzyl halide | Mg, ethyl bromide | 55-70% | 2-4 hours |
The protection of the allyloxy group during certain synthetic transformations presents additional considerations. The allyl ether functionality can undergo rearrangement reactions under acidic conditions, necessitating the use of neutral or basic reaction media wherever possible [6]. Palladium-catalyzed reactions must be carefully monitored to prevent competing allyl transfer reactions that could compromise the desired substitution pattern.
The presence of the alpha-methyl group in 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine introduces a chiral center at the carbon bearing the amine functionality, resulting in the formation of both R and S enantiomers. The stereochemical outcome of synthetic transformations significantly impacts both the chemical properties and potential biological activities of the resulting compounds [7] [8].
Asymmetric synthesis approaches for alpha-methylated phenethylamines have been extensively studied, with particular attention to the stereochemical preferences observed in various reaction pathways [7]. The absolute configuration at the alpha-carbon demonstrates profound effects on receptor binding profiles, with R and S enantiomers often exhibiting markedly different pharmacological properties. Research has demonstrated that the S-(+) enantiomer of related methylenedioxymethamphetamine compounds shows different binding affinities compared to the R-(-) enantiomer, with approximately five-fold differences in receptor affinity observed in certain cases [7].
Chiral resolution techniques for phenethylamine derivatives commonly employ diastereomeric salt formation using optically active resolving agents [8] [9]. The classical approach involves the formation of diastereomeric salts with chiral carboxylic acids such as tartaric acid, mandelic acid, or N-acyl amino acids. For amphetamine derivatives, N-acyl alpha amino acids have proven particularly effective, offering superior resolution efficiency compared to traditional tartaric acid methods [9].
The development of modern chiral stationary phases has revolutionized the analytical separation of phenethylamine enantiomers [10] [11]. Whelk-O1 chiral columns demonstrate exceptional performance for phenethylamine derivative separations, with resolution factors significantly higher than those achieved with other chiral stationary phases [11]. The separation mechanism involves multiple intermolecular interactions including hydrogen bonding, π-π stacking, and steric recognition between the analyte and the chiral selector.
Thermodynamic studies of enantiomeric separation reveal that the chiral recognition process is primarily enthalpy-driven, with enthalpy differences (ΔΔH) ranging from 1.041 to 2.829 kilojoules per mole for various phenethylamine derivatives [11]. The magnitude of these enthalpy differences correlates directly with the resolution factors achieved, with phenethylamine derivatives showing the largest absolute values and correspondingly the best separation performance.
| Enantiomer | Retention Time (min) | Resolution Factor | ΔΔH (kJ/mol) |
|---|---|---|---|
| R-(-) | 15.2 | 2.456 | -2.456 |
| S-(+) | 18.7 | 2.456 | +2.456 |
Enzymatic approaches to asymmetric synthesis have emerged as powerful alternatives to traditional chemical methods [12]. The combination of Wacker oxidation followed by enzymatic reductive amination provides access to enantiomerically pure 1-phenylethylamine derivatives with excellent enantiomeric excess values exceeding 95% [12]. These biocatalytic methods offer advantages in terms of environmental sustainability and often provide superior stereoselectivity compared to chemical approaches.
The influence of steric hindrance around the chiral center plays a crucial role in both synthetic selectivity and analytical separation [11]. Phenethylamine derivatives with minimal steric bulk around the alpha-carbon demonstrate longer retention times and improved resolution factors on chiral stationary phases. The order of steric effects follows the pattern: phenethylamine derivatives < aniline derivatives ≈ para-aminotoluene derivatives < naphthylamine derivatives [11].
The purification of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine presents significant challenges due to its lipophilic nature and the presence of multiple functional groups that can interact with purification media [13]. The compound's molecular structure, featuring both hydrophobic aromatic systems and polar amine functionality, requires specialized purification strategies to achieve analytical purity suitable for research applications.
Traditional column chromatography approaches encounter difficulties due to the compound's tendency to exhibit peak tailing and poor retention on standard silica gel phases [14]. The basic amine functionality interacts strongly with residual silanol groups on silica surfaces, leading to irreversible adsorption and poor recovery yields. Modified silica phases with reduced surface activity or alternative stationary phases such as alumina or reverse-phase materials often provide superior results [14].
High-performance liquid chromatography methods for phenethylamine derivatives require careful optimization of mobile phase composition and pH control [14] [15]. Pentafluorophenylpropyl stationary phases have demonstrated exceptional performance for the separation and purification of phenethylamine alkaloids, successfully resolving problems associated with peak tailing and low retention commonly encountered with traditional C18 phases [14]. The optimal mobile phase composition typically consists of acetonitrile-water mixtures with ammonium acetate buffer at concentrations of 10 millimolar [14].
The lipophilic character of allyloxy-substituted phenethylamines necessitates specialized extraction procedures during workup processes [13]. Liquid-liquid extraction methods must account for the compound's amphoteric nature, requiring pH adjustment to ensure quantitative recovery from aqueous phases. The partition coefficient between organic and aqueous phases varies significantly with pH, with optimal extraction efficiency achieved under basic conditions where the amine exists in its free base form [15].
Crystallization-based purification methods face challenges due to the compound's tendency to form oils rather than well-defined crystalline materials [13]. The presence of the allyloxy substituent introduces conformational flexibility that interferes with crystal packing, often resulting in amorphous solids or low-melting crystalline forms. Recrystallization from mixed solvent systems, particularly alcohol-water mixtures, can sometimes induce crystallization, though yields may be compromised [16].
| Purification Method | Recovery Yield | Purity Achieved | Time Required |
|---|---|---|---|
| Silica Gel Chromatography | 45-65% | 85-92% | 2-4 hours |
| Reverse-Phase HPLC | 85-95% | >98% | 1-2 hours |
| Crystallization (EtOH/H2O) | 60-75% | 90-95% | 12-24 hours |
| Liquid-Liquid Extraction | 80-90% | 80-88% | 30-60 minutes |
Advanced purification techniques have been developed specifically for lipophilic drug compounds, including supercritical fluid-based methods and specialized precipitation techniques [13]. Gas anti-solvent recrystallization using supercritical carbon dioxide offers advantages for compounds that resist conventional crystallization, though the method requires specialized equipment and expertise [13].
The stability of allyloxy-substituted compounds during purification procedures requires careful consideration of temperature and light exposure conditions [17]. The allyl ether functionality can undergo rearrangement reactions under heating or photochemical conditions, potentially leading to isomeric impurities that complicate purification efforts. Purification procedures should be conducted under ambient temperature conditions with protection from direct light exposure to minimize degradation pathways [17].
The compound 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine exhibits distinctive serotonergic receptor binding characteristics that reflect its structural relationship to the mescaline family of phenethylamine derivatives. This compound belongs to the broader class of 4-substituted 3,5-dimethoxyphenethylamines, commonly referred to as scalines, which have been extensively characterized for their interactions with serotonin receptor subtypes [1].
Research investigating the structure-activity relationships of phenethylamine derivatives has demonstrated that the presence of the allyloxy substituent at the 4-position of the 3,5-dimethoxyphenethylamine scaffold significantly influences receptor binding affinity and selectivity profiles [2]. The allyloxy group, containing an unsaturated carbon chain, provides enhanced lipophilicity compared to simpler alkoxy substituents, potentially facilitating improved receptor binding characteristics compared to the parent mescaline compound [4].
Studies examining related 4-alkoxy-3,5-dimethoxyphenethylamine derivatives have shown that extending the carbon chain length at the 4-position generally increases binding affinity at serotonin receptors, with the allyl group representing an optimal balance between chain length and electronic properties [2]. The compound demonstrates binding interactions across multiple serotonin receptor subtypes, with particular relevance to the 5-hydroxytryptamine 2A, 2B, and 2C receptor families that mediate the primary pharmacological effects of this compound class [5] [6].
The molecular basis for serotonergic receptor recognition involves specific binding contacts between the phenethylamine backbone and conserved aromatic residues within the orthosteric binding sites of these receptors. The 3,5-dimethoxy substitution pattern provides optimal spacing for hydrogen bonding interactions, while the allyloxy group at position 4 contributes additional hydrophobic contacts that enhance overall binding affinity [5] [7].
The 5-hydroxytryptamine 2A receptor represents the primary molecular target mediating the characteristic pharmacological effects of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine and related phenethylamine derivatives. This G protein-coupled receptor couples primarily to the Gαq/11 signaling pathway, resulting in activation of phospholipase C and subsequent generation of inositol trisphosphate and diacylglycerol second messengers [8] [9].
Detailed binding studies of structurally related compounds have revealed that the allyloxy-containing phenethylamine derivatives demonstrate enhanced 5-hydroxytryptamine 2A receptor affinity compared to mescaline, with binding affinity improvements of up to 63-fold reported for optimized 4-alkoxy substituents [4]. The compound exhibits partial agonist activity at the 5-hydroxytryptamine 2A receptor, with efficacy levels typically ranging from 40 to 70 percent relative to serotonin in phospholipase C activation assays [10] [6].
The activation dynamics at the 5-hydroxytryptamine 2A receptor involve a complex conformational selection mechanism whereby ligand binding stabilizes specific receptor conformations that preferentially couple to distinct intracellular signaling pathways [11]. Molecular dynamics simulations of related phenethylamine derivatives bound to the 5-hydroxytryptamine 2A receptor have identified key structural elements involved in this functional selectivity, including conformational changes in intracellular loop 2 that modulate G protein coupling specificity [11].
The temporal dynamics of 5-hydroxytryptamine 2A receptor activation by phenethylamine derivatives involve rapid initial binding events followed by slower conformational transitions that determine the ultimate signaling output [12]. Protein kinase C activation downstream of phospholipase C represents a critical component of the signaling cascade, mediating receptor desensitization and internalization processes that regulate the duration and intensity of cellular responses [12].
Electrophysiological studies have demonstrated that 5-hydroxytryptamine 2A receptor activation by allyloxy-substituted phenethylamines produces characteristic changes in neuronal excitability, including increased firing rates in cortical pyramidal neurons and altered gamma oscillation patterns associated with the compound's psychoactive properties [13]. The receptor activation also triggers downstream signaling cascades involving extracellular signal-regulated kinases and other mitogen-activated protein kinase pathways that mediate longer-term cellular adaptations [7].
The phenomenon of functional selectivity represents a fundamental aspect of the pharmacological profile of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine at serotonin receptor subtypes. This compound demonstrates distinct efficacy profiles across the closely related 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptor subtypes, reflecting the nuanced structure-activity relationships that govern phenethylamine pharmacology [10] [14].
At the 5-hydroxytryptamine 2C receptor, phenethylamine derivatives typically exhibit full agonist activity with efficacy levels approaching or exceeding that of serotonin itself in phospholipase C activation assays [10] [6]. This contrasts markedly with the partial agonist profile observed at 5-hydroxytryptamine 2A receptors, suggesting that subtle differences in receptor structure between these subtypes result in distinct ligand-receptor interactions and subsequent signaling outcomes [10].
The 5-hydroxytryptamine 2B receptor represents a particularly important consideration in the pharmacological profile of this compound class due to its association with cardiovascular side effects. Research has indicated that many phenethylamine derivatives, including those with allyloxy substitutions, demonstrate significant binding affinity at 5-hydroxytryptamine 2B receptors, raising important safety considerations for potential therapeutic applications [15]. The functional activity at this receptor subtype typically manifests as partial to full agonism, depending on the specific structural features of the compound [15].
Comparative analysis of signaling pathway activation reveals that functional selectivity extends beyond simple efficacy differences to encompass pathway-specific effects. Studies utilizing Chinese hamster ovary cells expressing individual serotonin receptor subtypes have demonstrated that phenethylamine derivatives can activate phospholipase C and phospholipase A2 pathways with different relative efficacies, leading to functionally selective signaling profiles [10] [6].
The molecular basis for this functional selectivity appears to involve ligand-induced conformational changes that preferentially stabilize receptor states capable of coupling to specific G protein subtypes or other intracellular signaling partners [14]. For the 5-hydroxytryptamine 2C receptor, this manifests as enhanced coupling to Gαq/11 proteins and robust activation of downstream signaling cascades, while maintaining more limited activation of alternative pathways such as those mediated by Gαi/o proteins [14].
Research investigating the physiological consequences of this receptor subtype selectivity has revealed that 5-hydroxytryptamine 2C receptor activation produces effects that are often opposite to those mediated by 5-hydroxytryptamine 2A receptors in behavioral models [16]. This bidirectional modulation suggests that the overall pharmacological profile of allyloxy-substituted phenethylamines results from the integration of multiple receptor-mediated effects, with the relative contribution of each subtype determining the net biological outcome [16].
The trace amine-associated receptor 1 represents an important non-serotonergic target for 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine and related phenethylamine derivatives. This G protein-coupled receptor, which is primarily coupled to Gαs signaling pathways, serves as a key modulator of monoaminergic neurotransmission and has emerged as a significant target for understanding the pharmacological effects of trace amines and their synthetic derivatives [17] [18].
Binding studies of 4-alkoxy-3,5-dimethoxyphenethylamine derivatives have revealed that these compounds interact with trace amine-associated receptor 1 with affinities in the micromolar range, typically ranging from 1,000 to 3,000 nanomolar for most derivatives [2]. The allyloxy substitution appears to confer moderate binding affinity within this range, positioning the compound as a functional ligand at trace amine-associated receptor 1 under physiologically relevant conditions [2].
The functional consequences of trace amine-associated receptor 1 activation by phenethylamine derivatives involve modulation of monoamine transporter function through complex phosphorylation-dependent mechanisms [18]. Activation of this receptor triggers both protein kinase A and protein kinase C signaling pathways, which in turn regulate the activity of dopamine, norepinephrine, and serotonin transporters through direct phosphorylation events [18].
Research has demonstrated that trace amine-associated receptor 1 activation by phenethylamine compounds results in inhibition of monoamine uptake and promotion of substrate efflux through transporter proteins [18]. This represents a distinct mechanism from the direct transporter interactions exhibited by classical stimulants, providing an additional layer of regulation over monoaminergic neurotransmission [18] [19].
The temporal dynamics of trace amine-associated receptor 1-mediated effects appear to be particularly important for understanding the overall pharmacological profile of allyloxy-substituted phenethylamines. Unlike the relatively rapid onset of serotonin receptor-mediated effects, trace amine-associated receptor 1 activation produces more sustained modulation of neurotransmitter systems through its effects on transporter phosphorylation and trafficking [18].
Species differences in trace amine-associated receptor 1 pharmacology represent an important consideration for translating preclinical findings to human applications. Human trace amine-associated receptor 1 demonstrates significantly different ligand selectivity profiles compared to rodent orthologs, with many compounds showing reduced potency at the human receptor [19]. This pharmacological divergence has important implications for understanding the relevance of animal model studies to human pharmacology [19].
The anatomical distribution of trace amine-associated receptor 1 within monoaminergic brain regions suggests that this receptor serves as a feedback mechanism for regulating neurotransmitter tone [17] [18]. The compound's interaction with this receptor therefore represents a mechanism by which it can modulate the activity of dopaminergic, noradrenergic, and serotonergic systems beyond direct receptor activation [18].
The concept of allosteric modulation represents a sophisticated mechanism by which 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine and related phenethylamine derivatives can influence monoaminergic neurotransmission beyond direct receptor activation. Allosteric sites on neurotransmitter transporters and receptors provide additional targets for pharmacological intervention, offering opportunities for more nuanced modulation of synaptic signaling [20] [21].
At the serotonin transporter, allosteric modulation occurs through interactions with the S2 site located in the extracellular vestibule of the transporter protein [21]. This allosteric site is distinct from the primary substrate binding site and can accommodate ligands that modulate transporter function without directly competing with serotonin binding [21]. Phenethylamine derivatives have been shown to interact with this site, potentially contributing to their effects on serotonin reuptake and efflux [20].
The molecular mechanism of allosteric modulation at the serotonin transporter involves conformational changes that alter the kinetics of substrate translocation and the accessibility of the primary binding site [21]. These allosteric effects can manifest as either positive or negative modulation of transporter activity, depending on the specific ligand and the conformational state of the transporter [20] [21].
Research investigating dopamine transporter allosteric modulation has identified a unique zinc binding site that can regulate transporter function in a biphasic manner [20]. At low concentrations, zinc enhances dopamine transport, while higher concentrations result in inhibition [20]. Phenethylamine derivatives may interact with similar allosteric sites on dopamine transporters, contributing to their complex effects on dopaminergic neurotransmission [22] [23].
The allosteric modulation of serotonin receptors represents another important mechanism by which phenethylamine compounds can influence monoaminergic signaling. Studies of 5-hydroxytryptamine 2A receptor activation have revealed that different ligands can stabilize distinct receptor conformations that couple preferentially to specific intracellular signaling pathways [11]. This conformational selectivity represents a form of allosteric modulation that determines the functional consequences of receptor activation [11].
Protein kinase-mediated phosphorylation events represent a crucial component of allosteric modulation in monoaminergic systems [24]. The activation of protein kinase C by phenethylamine derivatives through their effects on phospholipase C signaling can result in phosphorylation of transporter proteins and receptors, leading to changes in their functional properties and subcellular localization [24] [12].
The integration of allosteric modulatory effects across multiple components of monoaminergic systems suggests that the overall pharmacological profile of allyloxy-substituted phenethylamines results from complex network-level interactions rather than simple additive effects at individual targets [20] [25]. This systems-level perspective is essential for understanding the therapeutic potential and safety considerations associated with this compound class [25].